molecular formula C17H22N4O B1677143 Minaprine CAS No. 25905-77-5

Minaprine

Cat. No.: B1677143
CAS No.: 25905-77-5
M. Wt: 298.4 g/mol
InChI Key: LDMWSLGGVTVJPG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Minaprine primarily targets serotonin type 2 receptors and dopamine D1 and D2 type receptors . These receptors play a crucial role in regulating mood and cognition. This compound also binds to the serotonin reuptake pump , which is responsible for the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Mode of Action

This compound interacts with its targets by binding to them, thereby blocking the reuptake of both dopamine and serotonin . This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and cognition . This compound is also slightly cholinomimetic, meaning it can mimic the action of acetylcholine, a neurotransmitter involved in learning and memory .

Biochemical Pathways

This compound affects the serotonergic and dopaminergic pathways, which are involved in mood regulation and reward-driven behavior respectively . By blocking the reuptake of serotonin and dopamine, this compound increases the activity of these pathways, potentially leading to improved mood and cognitive function .

Result of Action

The molecular and cellular effects of this compound’s action include increased concentrations of serotonin and dopamine in the synaptic cleft and enhanced signaling of these neurotransmitters . This can lead to improved mood and cognition. Additionally, this compound has been reported to be relatively free of cardiotoxicity, drowsiness, and weight gain .

Biochemical Analysis

Biochemical Properties

Minaprine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to serotonin type 2 receptors and dopamine D1 and D2 type receptors . Additionally, this compound binds to the serotonin reuptake pump, blocking the reuptake of both dopamine and serotonin . This interaction enhances the availability of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects. This compound also exhibits cholinomimetic properties to a slight degree, which may contribute to its mood-brightening and nootropic properties .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to improve memory consolidation, with repeated drug administration leading to potentiation of this effect . The effects of this compound on memory consolidation are related to its dopaminergic action . Additionally, this compound attenuates beta-adrenergic receptor function, similar to other antidepressant treatments . This modulation of receptor function can impact cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to serotonin type 2 receptors and dopamine D1 and D2 type receptors, blocking the reuptake of both dopamine and serotonin . This increases the availability of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood. This compound also acts as a reversible inhibitor of monoamine oxidase A (MAO-A) in rats, which further contributes to its antidepressant effects . Additionally, this compound weakly inhibits acetylcholinesterase in rat brain homogenates, which may enhance cholinergic neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that repeated administration of this compound leads to potentiation of its effects on memory consolidation . This suggests that the drug’s efficacy may increase with continued use. Additionally, this compound has been reported to be relatively stable, with an elimination half-life of 2-2.5 hours . Long-term effects on cellular function have been observed, with this compound improving memory consolidation and attenuating beta-adrenergic receptor function over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Post-training administration of this compound at doses of 2.5, 5, and 10 mg/kg dose-dependently improved retention of an inhibitory avoidance response in mice . Animals receiving nine daily injections of 5 mg/kg and administered a challenge dose post-training showed an improvement in memory consolidation similar to that produced by acute injection of 10 mg/kg . These effects on retention performance are related to this compound’s dopaminergic action and are observed when the drug is given at short periods after training .

Metabolic Pathways

This compound is involved in several metabolic pathways, including serotonergic and dopaminergic synapses . It acts as a reversible inhibitor of monoamine oxidase A (MAO-A) in rats, which plays a role in the metabolism of neurotransmitters . This compound’s interaction with the serotonin reuptake pump and dopamine receptors also influences metabolic flux and metabolite levels in the brain .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to serotonin type 2 receptors and dopamine D1 and D2 type receptors, facilitating its transport across cell membranes . This compound’s interaction with the serotonin reuptake pump also plays a role in its distribution within the brain . Additionally, this compound’s cholinomimetic properties may influence its localization and accumulation in cholinergic neurons .

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with various receptors and transporters. It binds to serotonin type 2 receptors and dopamine D1 and D2 type receptors, which are primarily located in the synaptic cleft . This compound’s interaction with the serotonin reuptake pump also affects its localization within serotonergic neurons . Additionally, this compound’s weak inhibition of acetylcholinesterase may influence its activity in cholinergic synapses .

Preparation Methods

The synthesis of minaprine involves several steps. The final step is the reaction between a chloro-substituted pyridazine and the primary amine group of a morpholine derivative . The required pyridazine can be made by the reaction of acetophenone and pyruvic acid, followed by ring formation using hydrazine, giving a pyrazidinone. Treatment of this with phosphoryl chloride converts it to the required chloro derivative .

Chemical Reactions Analysis

Minaprine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine, phosphoryl chloride, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Minaprine has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Minaprine is unique compared to other antidepressants due to its dual action on both serotonin and dopamine systems. Similar compounds include:

    Amitriptyline: Another antidepressant, but with different side effect profiles.

    Fluoxetine: A selective serotonin reuptake inhibitor with a different mechanism of action.

    Sertraline: Another selective serotonin reuptake inhibitor with distinct pharmacological properties.

This compound’s lack of cardiotoxicity and weight gain side effects make it a unique option among antidepressants .

Properties

IUPAC Name

4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-14-13-16(15-5-3-2-4-6-15)19-20-17(14)18-7-8-21-9-11-22-12-10-21/h2-6,13H,7-12H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMWSLGGVTVJPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25953-17-7 (di-hydrochloride)
Record name Minaprine [USAN:INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID5048477
Record name Minaprine
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Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Minaprine
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Solubility

7.01e-02 g/L
Record name Minaprine
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Record name Minaprine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Minaprine binds to serotonin type 2 receptors and to dopamine D1 and D2 type receptors. It also binds to the serotonin reuptake pump. Therefore, minaprine blocks the reuptake of both dopamine and serotonin. It is also, to a slight degree, cholinomimetic. Thus it may exhibit both mood-brightening and nootropic properties. It also acts as a reversible inhibitor of MAO-A (RIMA).It has also been found to inhibit acetylcholinesterase.
Record name Minaprine
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CAS No.

25905-77-5
Record name Minaprine
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Record name Minaprine
Source DrugBank
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Record name Minaprine
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Record name MINAPRINE
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Record name Minaprine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

122 °C
Record name Minaprine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00805
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Minaprine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014943
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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